6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. It is a derivative of naphthalene, characterized by the presence of an isopropoxy group at the 6th position and a ketone group at the 1st position of the naphthalene ring system . This compound is utilized in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydro-2H-naphthalen-1-one and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride or potassium tert-butoxide, is used to deprotonate the alcohol, forming the alkoxide ion.
Alkylation: The alkoxide ion then reacts with 3,4-dihydro-2H-naphthalen-1-one to form the desired product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations .
Scientific Research Applications
6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with enzymes or receptors, leading to specific physiological responses .
Comparison with Similar Compounds
6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one can be compared with other similar compounds, such as:
3,4-Dihydro-2H-naphthalen-1-one: Lacks the isopropoxy group, resulting in different chemical reactivity and applications.
6-Methoxy-3,4-dihydro-2H-naphthalen-1-one: Contains a methoxy group instead of an isopropoxy group, leading to variations in its chemical and biological properties.
6-Ethoxy-3,4-dihydro-2H-naphthalen-1-one:
Properties
IUPAC Name |
6-propan-2-yloxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)15-11-6-7-12-10(8-11)4-3-5-13(12)14/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEDWOXXOSCINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374801 | |
Record name | 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63215-31-6 | |
Record name | 6-Isopropoxy-3,4-dihydro-2H-naphthalen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 63215-31-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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